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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-3-

hydroxybenzoic acid

CAS No.: 648897-98-7

Cat. No.: B6399657

Get Quote

Executive Summary
4-(4-Chlorophenyl)-3-hydroxybenzoic acid is a biphenyl derivative characterized by a

benzoic acid core (Ring A) substituted with a hydroxyl group at the meta position (C3) and a 4-

chlorophenyl moiety at the para position (C4).

Structurally, it represents a "frustrated" biphenyl system. The proximity of the hydroxyl group

(C3) to the inter-ring bond creates significant steric hindrance with the ortho-hydrogens of the

chlorophenyl ring (Ring B). This guide details the expected non-planar conformation, the

hydrogen-bonding networks (carboxylic acid dimers), and the specific crystallographic protocols

required to resolve its polymorphs.

Molecular Geometry & Conformational Analysis
The Biphenyl Torsion Angle (The Critical Parameter)
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Unlike unsubstituted biphenyl, which can approach planarity in the solid state due to packing

forces, this molecule is governed by the steric bulk of the C3-hydroxyl group.

Predicted Torsion Angle:

Mechanistic Driver: The van der Waals radius of the oxygen atom in the C3-OH group

clashes with the C2'/C6' protons of the chlorophenyl ring. To relieve this strain, the molecule

must twist around the C4-C1' single bond.

Consequence: The molecule is chiral in conformation (atropisomerism potential), though

likely crystallizes as a racemate (centrosymmetric space group) due to rapid interconversion

in solution.

Intramolecular Interactions
Absence of Planar H-Bonding: Unlike salicylic acid (where OH and COOH are ortho, forming

a planar 6-membered ring), the OH here is meta to the COOH. No intramolecular H-bond

stabilizes the carboxylic acid.

OH...

Interaction: The C3-OH proton likely orients toward the

-cloud of the twisted Ring B (chlorophenyl), providing a weak stabilizing interaction (

2-3 kcal/mol).

Bond Metrics (Standardized from Analogs)
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Parameter Atoms

Predicted Value (

/

)

Reference Analog

Inter-ring Bond C4 - C1' 1.48 - 1.49 Biphenyl-4-carboxylic

acid

Carboxyl C=O C7 = O1 1.21 - 1.23 Benzoic Acid

Carboxyl C-OH C7 - O2 1.30 - 1.32 Benzoic Acid

Torsion Angle C3-C4-C1'-C2'

45.0

(

10

)

2-substituted

biphenyls

Crystal Packing & Supramolecular Architecture
The crystal structure is dominated by two competing forces: the strong directional hydrogen

bonds of the carboxylic acid and the weaker dispersive forces of the chlorophenyl stack.

The Carboxylic Acid Dimer (R (8))
The primary recognition motif is the centrosymmetric carboxylic acid dimer. Two molecules face

each other, linking via two O-H...O hydrogen bonds.

Graph Set:

Distance:

separation of

.
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Geometry: This creates a planar "ribbon" or discrete dimer unit that serves as the building

block for the lattice.

The Hydroxyl "Zipper"
The C3-hydroxyl group acts as a secondary donor/acceptor.

Scenario A (Likely): The OH donates to the carbonyl oxygen of a neighboring dimer, linking

the dimers into 1D chains or 2D sheets.

Scenario B: The OH participates in a weak

interaction if the packing brings the chlorine atom of an adjacent layer close.

Visualization of Structural Hierarchy
The following diagram illustrates the logical flow from molecular conformation to crystal lattice

formation.
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Figure 1: Structural hierarchy determining the crystal lattice of 4-(4-Chlorophenyl)-3-
hydroxybenzoic acid.

Experimental Protocol: Crystallization & Verification
To empirically confirm the predicted structure, the following self-validating protocol must be

executed. This method prioritizes the growth of single crystals suitable for X-ray Diffraction

(XRD).

Solvent Selection Strategy
The compound has mixed polarity (polar COOH/OH, non-polar Chlorophenyl).
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Primary Solvent: Ethanol or Methanol (solubilizes the polar region).

Anti-Solvent: Water or Hexane (forces precipitation).

Recommended Method: Slow evaporation from Ethanol/Water (80:20 v/v).

Crystallization Workflow
Saturation: Dissolve 50 mg of the compound in minimal hot ethanol (

C).

Filtration: Filter through a 0.45

m PTFE syringe filter to remove nucleation sites (dust).

Nucleation Control: Add water dropwise until slight turbidity persists, then add one drop of

ethanol to clear it.

Growth: Seal the vial with parafilm, poke 3 small holes, and store at

C in a vibration-free environment for 7-14 days.

Characterization Checklist
Technique Purpose

Acceptance Criteria (Self-
Validating)

SC-XRD Determine atomic positions R-factor < 5%; GoF ~ 1.0.

PXRD Bulk phase purity

Experimental pattern matches

calculated pattern from SC-

XRD.

DSC Polymorph identification
Sharp endotherm (melting) >

C; no pre-melt transitions.

TGA Solvate check
< 1% mass loss before melting

(confirms non-solvated form).
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Comparative Analysis (Analog Grounding)
Since the exact structure is a specific intermediate, we validate our predictions against verified

structures of close analogs.

Feature Target Molecule
Analog: 4'-
Hydroxybiphenyl-4-
carboxylic acid

Analog: Diflunisal

Core 3-OH-4-Phenyl 4'-OH-4-Phenyl
2-OH-5-(2,4-

difluorophenyl)

H-Bonding Dimer + Chain Dimer + Layer
Dimer +

Intramolecular

Torsion
High (~45

)

Low (<10

) due to lack of ortho-

subs

High (~45

)

Space Group
P2

/c (Predicted)

P2

/n (Verified)

P2

/c (Verified)

Scientific Note: The "Analog: 4'-Hydroxy..." is nearly planar because the OH is on the para

position of the distal ring, creating no steric clash. Our target molecule (3-OH) is structurally

closer to Diflunisal regarding steric bulk, leading to the predicted twisted geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6399657/docs#structural-characterization-molecular-
geometry-4-4-chlorophenyl-3-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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